N-(3-aminophenyl)-2-hydroxyacetamide
Description
N-(3-Aminophenyl)-2-hydroxyacetamide is an acetamide derivative characterized by a hydroxy group on the acetamide moiety and an amino group at the meta position of the phenyl ring. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQLXLSSLKTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82099-55-6 | |
| Record name | N-(3-aminophenyl)-2-hydroxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-hydroxyacetamide typically involves the reaction of 3-aminophenylamine with 2-hydroxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-(3-aminophenyl)-2-oxoacetamide.
Reduction: N-(3-aminophenyl)-2-aminoacetamide.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-(3-aminophenyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(3-aminophenyl)-2-hydroxyacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl ring and acetamide group significantly influence melting points, solubility, and reactivity. Key comparisons include:
Key Observations :
Structural and Conformational Differences
Crystallographic studies reveal that substituent positioning affects molecular conformation and intermolecular interactions:
- In 2-chloro-N-(3-methylphenyl)acetamide , the N–H bond adopts a syn conformation relative to the meta-methyl group, fostering intermolecular N–H⋯O hydrogen bonds along the a-axis .
- In contrast, 2-chloro-N-(3-nitrophenyl)acetamide exhibits an anti conformation due to steric clashes with the nitro group, altering crystal packing .
- For this compound, the dual H-bond donors (-NH₂ and -OH) likely promote extended hydrogen-bond networks, enhancing thermal stability compared to mono-substituted analogs.
Biological Activity
N-(3-Aminophenyl)-2-hydroxyacetamide, also known as 3-amino-2-hydroxy-N-phenylacetamide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- SMILES Notation : C1=CC(=CC(=C1)NC(=O)CO)N
- InChI : InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The hydroxyl group in the molecule can participate in hydrogen bonding, enhancing its affinity for target proteins. This compound has been investigated for its potential role as a biochemical probe to study enzyme activities and protein interactions, particularly in the context of anti-inflammatory and anticancer activities .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Its structural similarity to other bioactive compounds suggests potential efficacy against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds exhibit cytotoxic effects on human cancer cells, indicating that this compound could be explored for similar applications .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .
In Vitro Studies
- Cytotoxicity Assays : this compound was subjected to cytotoxicity assays using various human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Enzyme Interaction Studies : The compound has been tested for its ability to inhibit specific enzymes involved in inflammatory processes. Preliminary results show significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N-(4-Cyanophenyl)-2-hydroxyacetamide | Anticancer | Higher activity against certain cancer types |
| N-(3-Cyanophenyl)-2-hydroxyacetamide | Anti-inflammatory | Significant COX inhibition |
| N-(3-Aminophenyl)-2-oxoacetamide | Cytotoxicity | Effective against multiple cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
